molecular formula C10H10FNS2 B2485689 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole CAS No. 155559-65-2

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole

Cat. No.: B2485689
CAS No.: 155559-65-2
M. Wt: 227.32
InChI Key: FWGBBVAZBPFKDF-UHFFFAOYSA-N
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Description

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and biochemical research. The 1,3-benzothiazole scaffold is recognized as a privileged structure in drug discovery due to its diverse pharmacological profile . This particular compound features a 2-fluoroethylsulfanyl substitution, a group that can influence the molecule's electronic properties, metabolic stability, and its ability to interact with biological targets. Benzothiazole analogues are extensively investigated for their potent antimicrobial activities. Research indicates that 2-mercaptobenzothiazole (MBT) derivatives exhibit strong effects against a range of bacteria and fungi, including Staphylococcus aureus , Mycobacterium tuberculosis , and Candida albicans . The mechanism of action for these derivatives often involves the inhibition of essential enzymes. MBT derivatives have been identified as mechanism-based inhibitors for several enzymes, such as monoamine oxidase and heat shock protein 90 . Furthermore, some 2-mercaptobenzothiazole derivatives have demonstrated promising antitumor properties . The presence of the 5-methyl and 2-fluoroethylsulfanyl groups on the benzothiazole core makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents, particularly against drug-resistant strains of tuberculosis and other microbial pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-fluoroethylsulfanyl)-5-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNS2/c1-7-2-3-9-8(6-7)12-10(14-9)13-5-4-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGBBVAZBPFKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Thiol-Alkylation

The most widely documented method involves the alkylation of 2-mercapto-5-methylbenzothiazole with 2-fluoroethyl bromide under basic conditions. This reaction proceeds via an SN2 mechanism , where the thiolate ion attacks the electrophilic carbon of the fluoroethyl bromide, displacing the bromide ion.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both polar and non-polar intermediates.
  • Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) facilitates deprotonation of the thiol group.
  • Temperature: Reactions are typically conducted at 60–80°C for 6–12 hours.

Yield Optimization:

  • Excess 2-fluoroethyl bromide (1.5–2.0 equivalents) improves conversion rates.
  • Anhydrous conditions prevent hydrolysis of the alkylating agent.

Mechanistic Analysis:
$$
\text{2-Mercapto-5-methylbenzothiazole} + \text{2-Fluoroethyl bromide} \xrightarrow{\text{Base}} \text{2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole} + \text{HBr}
$$
The reaction’s efficiency is contingent on the nucleophilicity of the thiolate ion and the steric accessibility of the alkylating agent.

Alternative Pathways: Cyclocondensation and Radical-Mediated Synthesis

Cyclocondensation of 2-Aminothiophenol Derivatives

A less common route involves the cyclocondensation of 2-amino-5-methylthiophenol with fluorinated carbonyl compounds. For example, reacting 2-amino-5-methylthiophenol with 2-fluoroethyl chloroformate in polyphosphoric acid (PPA) yields the target compound via intramolecular cyclization.

Key Steps:

  • Formation of a thiourea intermediate.
  • Acid-catalyzed cyclization to form the benzothiazole ring.

Challenges:

  • Low yields (<50%) due to competing side reactions.
  • Harsh conditions (e.g., PPA at 220°C) limit scalability.
Radical-Initiated Thiol-Ene Reactions

Recent advancements explore radical-mediated pathways using di-tert-butyl peroxide (DTBP) as an initiator. Methyl radicals generated from DTBP cleavage facilitate sulfur-centered radical formation, enabling coupling with fluoroethyl moieties.

Advantages:

  • Metal-free conditions reduce purification complexity.
  • Atom-economical with minimal byproducts.

Optimization of Reaction Parameters

Solvent Selection and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. Comparative studies reveal the following trends:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 8 78
DMSO 46.7 6 82
Acetonitrile 37.5 12 65

Data synthesized from.

Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize transition states, whereas acetonitrile’s lower polarity prolongs reaction times.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields to 85–90%.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction: Ethyl acetate/water mixtures remove unreacted starting materials.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (3:1) eluent achieves >95% purity.
  • Recrystallization: Ethanol or methanol yields crystalline products suitable for X-ray diffraction.

Analytical Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 4.72 (t, J = 6.8 Hz, 2H, SCH2), 3.15 (t, J = 6.8 Hz, 2H, CF2CH2), 2.45 (s, 3H, CH3).
  • IR (KBr): 2920 cm-1 (C-F stretch), 1580 cm-1 (C=N stretch).

Industrial-Scale Production Challenges

Environmental Impact Mitigation

  • Waste Minimization: Patent EP3545764A1 highlights aqueous workup protocols that reduce organic waste by 40%.
  • Catalyst Recycling: Immobilized catalysts on mesoporous silica enable reuse for up to five cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Building Block

2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole serves as a critical building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry, particularly in creating derivatives with enhanced properties.

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzothiazole can inhibit the growth of various bacteria and fungi. The incorporation of the fluoroethyl group may enhance these effects by improving membrane permeability.
  • Anticancer Activity : Recent investigations have highlighted its anticancer properties. For example, in vitro studies demonstrated that compounds similar to this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant cytotoxicity .

Medicinal Chemistry

The unique structure of this compound allows for exploration in drug development. Its potential as a lead compound for new therapeutic agents is being investigated due to its favorable pharmacological profile. The mechanism of action appears to involve modulation of key cellular pathways related to cancer progression and microbial resistance .

Case Study 1: Anticancer Activity

A study conducted by Ribeiro Morais et al. (2023) examined the anticancer activity of benzothiazole derivatives, including those containing the fluoroethyl moiety. Results indicated that these compounds could significantly suppress tumor growth in animal models, demonstrating their potential for further development as anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of benzothiazole derivatives. The study revealed that modifications at the 2-position, including the addition of fluoroethyl groups, enhanced activity against Staphylococcus aureus with minimal cytotoxicity towards human cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that:

  • The thiazole ring is crucial for biological activity.
  • Substituents on the benzothiazole core significantly influence potency and selectivity against various biological targets.
Structural Feature Impact on Activity
Thiazole RingEssential for cytotoxicity
Fluoroethyl GroupEnhances membrane permeability and bioactivity
SubstituentsInfluence binding affinity and selectivity

Mechanism of Action

The mechanism of action of 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The fluoroethyl group may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzothiazole Derivatives

The target compound’s structural analogs can be categorized based on substituent type, position, and heterocyclic core modifications. Key comparisons include:

Substituents on the Benzothiazole Core

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Features a 4-methoxyphenyl group at the 2-position and a chlorine atom at the 5-position. Molecular weight: 289.76 g/mol (C₁₄H₁₀ClNOS).

N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e, ):

  • Combines a thiazole ring with an oxadiazole-sulfanyl side chain.
  • Molecular weight: 354.42 g/mol (C₁₅H₁₄N₄O₂S₂).
  • Melting point: 117–118°C, suggesting lower thermal stability compared to the target compound (data unavailable for the latter) .
Heterocyclic Core Modifications

Imidazo[2,1-b]benzothiazoles (): Fused imidazole-benzothiazole systems exhibit enhanced planar rigidity, improving interactions with biological targets like enzymes or DNA.

2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide ():

  • Replaces the benzothiazole core with a benzoxazole, substituting sulfur with oxygen.
  • Oxygen’s higher electronegativity may reduce electron density, altering reactivity in nucleophilic substitutions compared to sulfur-containing analogs .

Physicochemical Properties

The 2-fluoroethylsulfanyl group in the target compound likely increases its hydrophobicity (logP) compared to hydroxyl or aminophenyl substituents (e.g., compound 8g in ). Fluorine’s electron-withdrawing effect may also stabilize the sulfanyl group against oxidative degradation.

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound* C₁₀H₉FNS₂ 226.30 N/A 2-(2-Fluoroethylsulfanyl), 5-methyl
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole C₁₄H₁₀ClNOS 289.76 N/A 5-Chloro, 2-(4-methoxyphenyl)
8e () C₁₅H₁₄N₄O₂S₂ 354.42 117–118 Oxadiazole-sulfanyl, thiazole
8h () C₁₅H₁₃N₅O₄S₂ 407.43 158–159 3-Nitrophenyl, oxadiazole

Biological Activity

The compound 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole belongs to the benzothiazole class, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable benzothiazole derivative with a fluorinated thiol or sulfide. The process generally employs methods such as nucleophilic substitution or coupling reactions, which can yield various derivatives with distinct biological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro assays demonstrated that related benzothiazoles exhibit significant cytotoxicity against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration, as evidenced by assays such as MTT and scratch wound healing assays .

CompoundCell LineIC50 (µM)Mechanism
This compoundA431TBDApoptosis induction
Similar Benzothiazole DerivativeA5491.2Cell cycle arrest

Antimicrobial Activity

Benzothiazoles are also recognized for their antimicrobial properties. Compounds in this class have been evaluated for their efficacy against various bacterial and fungal strains. For example, research indicates that benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific inhibition rates depend on the structural modifications present in the compound .

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBacterialTBD
Escherichia coliBacterialTBD
Candida albicansFungalTBD

Anti-inflammatory Activity

Moreover, benzothiazole derivatives have been studied for their anti-inflammatory effects. In particular, compounds have been shown to reduce the expression of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity against A431 and A549 cells. The lead compound exhibited an IC50 value lower than 10 µM, indicating potent activity.
  • Antimicrobial Screening : Another investigation assessed various substituted benzothiazoles against clinical isolates of bacteria and fungi. Compounds with electron-withdrawing groups showed improved antimicrobial activity compared to those with electron-donating groups.

Research Findings

Recent findings emphasize that structural modifications in benzothiazoles can lead to enhanced biological activity:

  • Fluorination : The introduction of fluorine atoms has been associated with increased lipophilicity and improved cell membrane permeability.
  • Substituent Effects : Various substituents at different positions on the benzothiazole ring can modulate biological activity significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[(2-Fluoroethyl)sulfanyl]-5-methyl-1,3-benzothiazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 5-methyl-1,3-benzothiazole-2-thiol with 2-fluoroethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Solvent-free methods are also effective: intermediates like 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl] acetohydrazide can be synthesized by refluxing methyl esters with hydrazine hydrate, followed by purification via ice-water precipitation . Monitoring reaction progress via TLC (e.g., Chloroform:Methanol, 7:3) is critical .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and fluorine coupling patterns.
  • HRMS : High-resolution mass spectrometry for molecular ion verification.
  • IR Spectroscopy : Identification of key functional groups (e.g., C-S, C-F stretches).
  • Elemental Analysis : Validation of purity and stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of benzothiazole derivatives?

  • Methodological Answer : Common assays include:

  • MTT Assay : For cytotoxicity against tumor cells (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition Assays : Testing against targets like falcipain-2 (FP-2) for antimalarial activity .
  • Antimicrobial Testing : Agar dilution or broth microdilution against S. aureus or C. tropicalis .

Advanced Research Questions

Q. How can solvent-free synthesis improve the efficiency of benzothiazole derivative preparation?

  • Methodological Answer : Solvent-free conditions reduce reaction time and environmental impact. For example, grinding 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl] acetohydrazide with aldehydes in an agate mortar under solvent-free conditions yields hydrazone derivatives efficiently. This method avoids solvent purification steps and enhances atom economy .

Q. What computational strategies predict the pharmacological potential of this compound?

  • Methodological Answer :

  • Group-based QSAR (GQSAR) : Fragments like the fluoroethyl group are analyzed for hydrophobicity contributions to anticancer activity. Models built using multiple linear regression identify optimal substituents .
  • DFT/TD-DFT Studies : B3LYP/6-311++(d,p) level calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding interactions with biological targets .

Q. How can researchers resolve contradictions in biological activity data for benzothiazole derivatives?

  • Methodological Answer : Conflicting results (e.g., variable IC₅₀ values) require:

  • Dual Assays : Testing compounds against related enzymes (e.g., FP-2 and FP-3) to identify off-target effects .
  • Molecular Docking : Simulating interactions with active sites (e.g., FP-2’s catalytic Cys42) to explain activity differences. Compounds with reactive carbonyl groups <4.0 Å from catalytic residues show higher inhibition .
  • Pharmacokinetic Profiling : Assessing logP values (ideally 2–4) to ensure blood-brain barrier penetration for CNS-targeted compounds .

Q. What strategies optimize the anticonvulsant activity of benzothiazole derivatives?

  • Methodological Answer : Hybrid structures incorporating urea or triazole moieties enhance GABAergic activity. For example, linking benzothiazole to gabapentin analogues improves docking scores (-7.5 to -8.4) with GABA-AT receptors. LogP adjustments ensure BBB permeability while maintaining hydrophilicity .

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